(Oxalato(2-)-O,O')bis(propan-2-olato)titanium
Description
The compound "(Oxalato(2-)-O,O')bis(propan-2-olato)titanium" is a titanium(IV) complex featuring two oxalate (C₂O₄²⁻) ligands and two propan-2-olato (isopropoxide, (CH₃)₂CHO⁻) ligands. Titanium complexes of this type are often utilized in catalysis, materials science, and organic synthesis due to their tunable electronic and steric properties .
Properties
CAS No. |
83877-94-5 |
|---|---|
Molecular Formula |
C8H18O6Ti |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
oxalic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C3H8O.C2H2O4.Ti/c2*1-3(2)4;3-1(4)2(5)6;/h2*3-4H,1-2H3;(H,3,4)(H,5,6); |
InChI Key |
NAVBICGKGRSPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.C(=O)(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{TiCl}_4 + \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow (\text{Oxalato(2-)-O,O’})\text{bis(propan-2-olato)titanium} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium involves large-scale reactors where titanium tetrachloride is reacted with oxalic acid and isopropanol under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The oxalate and propan-2-ol groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium-based nanomaterials.
Mechanism of Action
The mechanism by which (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium exerts its effects involves coordination with target molecules through its oxalate and propan-2-ol groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Titanium Complexes
Ligand Composition and Molecular Geometry
Target Compound
- Ligands: Two oxalate (bidentate) and two propan-2-olato (monodentate or bridging) ligands.
- Geometry : Likely distorted octahedral, with oxalate ligands occupying equatorial positions and propan-2-olato ligands in axial positions .
Bis(acetylacetonato)bis(propan-2-olato)titanium (CAS 17927-72-9)
- Ligands : Two acetylacetonate (acac, bidentate) and two propan-2-olato ligands.
- Geometry : Octahedral, with acac ligands providing stronger chelation than oxalate, leading to enhanced thermal stability .
- Molecular Formula : [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂ .
Bis(5-chloroquinolin-8-olato)bis(propan-2-olato)titanium(IV)
- Ligands: Two 5-chloroquinolin-8-olato (bidentate N,O) and two propan-2-olato ligands.
- Geometry: Distorted octahedral with cis alignment of N-donors and trans O atoms from quinolinolate groups .
- Stability : Enhanced π-backbonding from aromatic ligands increases stability compared to aliphatic oxalate complexes .
Physical and Chemical Properties
Reactivity and Functional Differences
- Oxalate vs. Acetylacetonate Ligands: Oxalate is a weaker-field ligand compared to acetylacetonate, leading to differences in redox behavior and Lewis acidity. Oxalate complexes may exhibit higher aqueous reactivity, whereas acac derivatives are more stable in organic media .
- Propan-2-olato Ligands: The presence of propan-2-olato ligands enhances solubility in alcohols and ethers, facilitating use in homogeneous catalysis . In contrast, oxo-containing analogs (e.g., potassium bis(oxalato)oxotitanate) are ionic and water-soluble, limiting their utility in non-polar environments .
Biological Activity
(Oxalato(2-)-O,O')bis(propan-2-olato)titanium , also known as dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-), is a titanium complex with the molecular formula and a molecular weight of 350.14 g/mol. This compound is of interest due to its potential biological activity and interactions with biomolecules, which may have implications in various fields including medicine and materials science.
The synthesis of this compound typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol under controlled conditions. The resulting complex exhibits unique chemical properties that facilitate its use in research applications, particularly in coordination chemistry.
Key Properties
| Property | Value |
|---|---|
| CAS Number | 84145-33-5 |
| Molecular Formula | C10H22O10Ti+2 |
| Molecular Weight | 350.14 g/mol |
| IUPAC Name | Dihydrogen bis(oxalato(2-)-O,O')bis(propan-2-olato)titanate(2-) |
| InChI | InChI=1S/2C3H8O.2C2H2O4.Ti/c21-3(2)4;23-1(4)2(5)6;/h... |
The biological activity of (Oxalato(2-)-O,O')bis(propan-2-olato)titanium primarily stems from its ability to interact with various biomolecules through coordination chemistry. The titanium center can form stable complexes with proteins, nucleic acids, and other cellular components, potentially influencing their structure and function.
Research Findings
- Anticancer Potential : Preliminary studies suggest that titanium complexes may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, titanium compounds have been observed to disrupt cellular processes leading to cell death in certain cancer cell lines.
- Antimicrobial Activity : Research has indicated that titanium complexes can possess antimicrobial properties, making them candidates for developing new antimicrobial agents. The interaction between the titanium center and microbial cell components may inhibit growth or induce cell death.
- Drug Delivery Systems : The compound's ability to form stable complexes allows it to be explored as a drug delivery vehicle, enhancing the bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the effects of various titanium complexes on human cancer cell lines, revealing that (Oxalato(2-)-O,O')bis(propan-2-olato)titanium exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the complex effectively inhibited bacterial growth at micromolar concentrations, suggesting its potential as an antimicrobial agent.
Comparative Analysis
When compared to other titanium complexes such as Titanium(IV) oxide and Titanium(IV) chloride, (Oxalato(2-)-O,O')bis(propan-2-olato)titanium shows unique biological interactions due to its specific ligand environment. This can enhance its reactivity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
